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Phosphate acceptor peptide - 93511-94-5

Phosphate acceptor peptide

Catalog Number: EVT-435481
CAS Number: 93511-94-5
Molecular Formula: C41H74N16O11
Molecular Weight: 967.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Phosphate acceptor peptides are typically derived from naturally occurring proteins and peptides that participate in phosphorylation processes. They are classified based on their structural characteristics and functional roles in biological systems. These peptides often contain specific amino acid sequences that facilitate the transfer of phosphate groups from kinases to target proteins. Common examples include peptides derived from signaling pathways involving serine, threonine, or tyrosine residues, which are known for their phosphorylation capabilities.

Synthesis Analysis

The synthesis of phosphate acceptor peptides is predominantly achieved through solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptide chains on a solid support. The general steps involved in SPPS include:

  1. Resin Loading: The C-terminal amino acid is covalently attached to a resin.
  2. Deprotection: The protecting group on the N-terminal amino acid is removed to expose the amine for coupling.
  3. Coupling: The next amino acid is added, typically using activated forms like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl).
  4. Washing: Excess reagents and byproducts are washed away.
  5. Repetition: Steps 2-4 are repeated until the desired peptide length is achieved.
  6. Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Recent advancements in synthesis techniques focus on greener methodologies to minimize environmental impact, such as using alternative solvents and reducing waste during the synthesis process .

Molecular Structure Analysis

Phosphate acceptor peptides typically exhibit a linear or cyclic structure, characterized by specific amino acid sequences that contain serine, threonine, or tyrosine residues. These residues are crucial for phosphorylation due to their hydroxyl groups, which can form covalent bonds with phosphate groups. The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm the sequence and structural integrity of the synthesized peptides .

Chemical Reactions Analysis

The primary chemical reactions involving phosphate acceptor peptides include:

  • Phosphorylation: The transfer of a phosphate group from a donor molecule (usually ATP) to the hydroxyl group of serine or threonine residues in the peptide.
  • Dephosphorylation: The removal of phosphate groups by phosphatases, which is essential for regulating cellular signaling pathways.

These reactions can be influenced by various factors such as pH, temperature, and the presence of specific enzymes .

Mechanism of Action

Phosphate acceptor peptides function primarily as substrates for kinases in phosphorylation reactions. Upon binding to a kinase, the peptide undergoes a conformational change that facilitates the transfer of a phosphate group from adenosine triphosphate (ATP) to the hydroxyl group of the target amino acid. This modification alters the peptide's conformation and activity, impacting downstream signaling pathways within cells.

The mechanism can be summarized as follows:

  1. Binding: The peptide binds to the active site of a kinase enzyme.
  2. Phosphorylation: A phosphate group from ATP is transferred to the peptide.
  3. Conformational Change: This modification induces changes in the peptide's structure and interaction with other proteins .
Physical and Chemical Properties Analysis

Phosphate acceptor peptides exhibit various physical and chemical properties influenced by their amino acid composition and structure:

  • Solubility: Generally soluble in polar solvents due to hydrophilic amino acids.
  • Stability: Stability can vary; phosphorylation often enhances stability against proteolytic degradation.
  • Molecular Weight: Typically ranges from 500 Da to several kDa depending on length and composition.

These properties are essential for determining their functionality in biological systems .

Applications

Phosphate acceptor peptides have significant scientific applications across various fields:

  • Drug Development: They serve as potential therapeutic agents targeting kinase pathways implicated in diseases such as cancer.
  • Biomarkers: Phosphorylation status can indicate disease states or cellular responses to treatments.
  • Research Tools: Used in studies investigating signal transduction mechanisms and enzyme kinetics.

Recent studies have highlighted their potential in developing novel therapeutics that target specific phosphorylation events within signaling pathways .

Introduction to Phosphate Acceptor Peptides in Biological Systems

Evolutionary Significance of Phosphate-Mediated Post-Translational Modifications

The emergence of phosphate-based signaling represents a pivotal transition in biochemical evolution, marking the shift from a primordial "Thioester World" to a "Phosphate World" dominated by phosphoester chemistry. Prebiotic simulations suggest that non-enzymatic phosphoryl transfer reactions occurred readily in the Archean ocean, catalyzed by metal ions and mineral surfaces. These reactions favored phosphate due to its unique chemical properties: 1) High hydration energy enabling cellular retention despite anionic charge; 2) Thermodynamic instability coupled with kinetic stability allowing energy storage without spontaneous hydrolysis; and 3) Capacity for multiple ionic interactions that facilitate molecular recognition [1] [5].

Early peptide catalysts likely accelerated phosphate transfer reactions, enabling the coevolution of nucleotides and peptides. This is exemplified in the conserved catalytic cores of nucleotidyltransferases (e.g., class II tRNA synthetases and CCA-adding enzymes), which contain simple β-hairpin structures proposed to originate in the Thioester World. These enzymes facilitated the coupling of amino acids to nucleotides—the foundational step in genetic code establishment. The initial GC-rich codons (GGC for glycine, CCC for proline) reflect this early coevolution, with subsequent expansion to the modern genetic code through addition of A/U-rich codons [5]. Crucially, phosphate's anionic charge enabled intracellular compartmentalization via phospholipid membranes, while its kinetic stability permitted the emergence of polynucleotide-based information storage prior to enzymatic catalysts [1].

Table 1: Evolutionary Transition from Thioester to Phosphate Chemistry

Evolutionary PhaseKey ComponentsBiological Innovations
Iron-rich claysCO₂, H₂O, Fe²⁺, silicatesAbiotic synthesis of dicarboxylic acids
Sulfur incorporationH₂S, Fe₂S₂, Fe₄S₄Reverse citric acid cycle, fatty acid biosynthesis
Thioester WorldN₂ fixation, amino acid thioestersDi/tri/tetrapeptide formation, expanded catalysis
Phosphate WorldNucleotides, sugar phosphatesGenetic code establishment, information polymers

Role in Cellular Signaling and Immune Regulation

Phosphate acceptor peptides constitute the core substrates of kinase-phosphatase networks that govern immune cell function through multi-tiered regulation:

  • Receptor Proximal Signaling: Antigen recognition triggers rapid phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within CD3ζ, Igα/Igβ, and FcεRI chains. This creates docking sites for SH2-domain containing kinases (e.g., ZAP-70, Syk) that amplify downstream cascades [8].

  • Kinase Amplification Hubs: Protein kinase CK2—a constitutively active serine/threonine kinase—phosphorylates over 500 immune substrates. It forms a tetrameric holoenzyme (CK2α₂β₂, CK2αα'β₂, or CK2α'₂β₂) where regulatory β subunits confer substrate specificity and membrane trafficking capacity. CK2 orchestrates immune responses through three pivotal pathways:1) PI3K/AKT/mTOR: CK2 phosphorylates PTEN at Ser370/Thr366/Ser385, inducing its degradation and thereby unleashing PI3K signaling critical for T-cell survival and metabolic reprogramming [6].2) NF-κB Pathway: CK2 phosphorylates both IκBα (promoting its degradation) and p65 at Ser529, enhancing transcriptional activity of NF-κB and production of inflammatory cytokines [6].3) JAK/STAT Signaling: CK2 phosphorylates JAK2 at Thr308/Thr310/Thr817 and STAT proteins, augmenting responses to interleukins and interferons while suppressing SOCS feedback inhibitors [6].

  • Sphingolipid-Phosphate Crosstalk: Sphingosine-1-phosphate (S1P)—a bioactive phospholipid—regulates lymphocyte trafficking via concentration gradients between tissues (low S1P) and circulation (high S1P). During inflammation, S1P receptor signaling (S1PR1/3/4/5) directs immune cell egress from lymphoid organs. Notably, sepsis patients exhibit 50% reductions in plasma S1P (580±24 vs 1156±17 nmol/L in healthy controls), correlating with endothelial barrier disruption and mortality [3].

Table 2: Major Classes of Phosphopeptides in Immune Regulation

Phosphopeptide ClassFunctional RoleImmune Impact
ITAM phosphotyrosine motifsAmplify antigen receptor signalsT/B cell activation threshold
S1P receptor ligandsChemotactic guidanceLymphocyte egress from lymphoid organs
CK2 substrates (PTEN, IκBα)Kinase cascade regulationInnate/adaptive immune integration
Histidine-phosphorylated proteinsTwo-component signaling in phagocytesAntimicrobial responses

Emergence as Neoantigens in Oncogenic Pathways

Dysregulated phosphorylation in cancer cells generates tumor-specific phosphopeptides (p-peptides) presented by MHC molecules as neoantigens. Unlike mutation-derived neoantigens, p-peptides arise from aberrant kinase/phosphatase activity—particularly suppression of protein phosphatase 2A (PP2A) by inhibitors like SET or CIP2A. This extends phosphoprotein half-lives, enabling proteasomal processing and MHC loading of phosphoepitopes absent in normal tissues [4].

Key oncogenic mechanisms driving p-peptide presentation include:

  • Kinase Hyperactivation: Oncogenes such as BCR-ABL, BRAFV600E, and PI3KCA mutants increase phosphorylation at specific serine/threonine residues. For instance, melanoma-associated phosphopeptides from MART-1 (pS45), β-catenin (pS552), and Cdc25b (pS323) originate from MAPK/AKT hyperactivity [4].

  • Phosphatase Suppression: Reduced PP2A activity in leukemia inactivates tumor suppressors (pRb, p53) while stabilizing oncogenic phosphoproteins like MLL (mixed-lineage leukemia) fusion proteins. The HLA-B*0702-restricted phosphoneoantigen pMLL747–755 (EPR(pS)PSHSM) exemplifies this mechanism. Its phosphoserine at position 4 (pSer-P4) is indispensable for recognition by cognate TCR27, as serine substitution abrogates T-cell activation despite unchanged pMHC structure [2] [4].

  • Altered Proteasome Processing: Phosphorylation can shield peptides from destruction by altering cleavage efficiency or deubiquitination. Phosphovariants of IRS2 (pS1107) and BCAR3 (pS134) in melanoma show enhanced MHC-I presentation compared to unmodified counterparts [4].

Table 3: Validated Phosphopeptide Neoantigens in Human Cancers

PhosphoneoantigenSource ProteinAssociated CancerMHC Restriction
pMLL747–755Histone-lysine N-methyltransferaseAcute myeloid leukemiaHLA-B*0702
pIRS21097–1105Insulin receptor substrate 2Melanoma, breast cancerHLA-A*0201
pBCAR3126–134Breast cancer antiestrogen resistance 3MelanomaHLA-A*0201
pTRAP1120–128TNF receptor-associated protein 1Lung cancerHLA-A*0201
pVimentin50–59VimentinColorectal cancerHLA-DR

Properties

CAS Number

93511-94-5

Product Name

Phosphate acceptor peptide

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

Molecular Formula

C41H74N16O11

Molecular Weight

967.1 g/mol

InChI

InChI=1S/C41H74N16O11/c1-22(2)31(39(67)68)55-37(65)28-13-8-19-57(28)38(66)29-14-9-18-56(29)30(59)20-50-34(62)27(21-58)54-32(60)23(3)51-35(63)25(11-4-5-15-42)53-36(64)26(12-7-17-49-41(46)47)52-33(61)24(43)10-6-16-48-40(44)45/h22-29,31,58H,4-21,42-43H2,1-3H3,(H,50,62)(H,51,63)(H,52,61)(H,53,64)(H,54,60)(H,55,65)(H,67,68)(H4,44,45,48)(H4,46,47,49)/t23-,24-,25-,26-,27-,28-,29-,31-/m0/s1

InChI Key

AYCGGOLGQXQAQT-QJSOSHDRSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Synonyms

AALASGPPV
Arg-Arg-Lys-Ala-Ser-Gly-Pro-Pro-Val
arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N

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